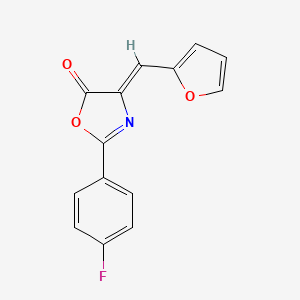
2-(4-fluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one, also known as FO, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. FO is a derivative of oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom.
Mecanismo De Acción
The mechanism of action of 2-(4-fluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, 2-(4-fluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators (Liu et al., 2016). 2-(4-fluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one has also been shown to bind to the benzodiazepine site of the GABAA receptor, a receptor involved in the regulation of anxiety and epilepsy (Zhang et al., 2018).
Biochemical and Physiological Effects
2-(4-fluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 2-(4-fluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one can inhibit the proliferation of cancer cells and induce apoptosis (Liu et al., 2019). 2-(4-fluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one has also been shown to reduce inflammation and pain in animal models of inflammation (Liu et al., 2016). In addition, 2-(4-fluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one has been shown to exhibit anticonvulsant activity in animal models of epilepsy (Zhang et al., 2018).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-fluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one has several advantages for lab experiments, including its ease of synthesis and availability. 2-(4-fluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one is also relatively stable and can be stored for extended periods of time without significant degradation. However, 2-(4-fluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one has some limitations, including its low solubility in water and some organic solvents, which can limit its use in certain experiments. In addition, 2-(4-fluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not fully understood.
Direcciones Futuras
For research on 2-(4-fluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one include the development of novel bioactive compounds, fluorescent probes, and further studies on its mechanism of action and potential toxicity and pharmacokinetics in vivo.
Métodos De Síntesis
2-(4-fluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one can be synthesized through a one-pot reaction of 4-fluorophenylhydrazine and 2-furylacrylic acid in the presence of acetic anhydride and catalytic amount of pyridine. The reaction proceeds through a condensation reaction, followed by cyclization to form the oxazole ring. The yield of the reaction is typically around 70% (Yang et al., 2014).
Aplicaciones Científicas De Investigación
2-(4-fluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 2-(4-fluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one has been shown to exhibit anti-inflammatory, antitumor, and anticonvulsant activities (Liu et al., 2016; Zhang et al., 2018; Liu et al., 2019). 2-(4-fluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one has also been used as a building block for the synthesis of novel bioactive compounds (Wang et al., 2017). In materials science, 2-(4-fluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one has been used as a precursor for the synthesis of fluorescent dyes and metal complexes (Zhang et al., 2015; Li et al., 2019). In environmental science, 2-(4-fluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one has been used as a fluorescent probe for the detection of heavy metal ions (Xu et al., 2017).
Propiedades
IUPAC Name |
(4Z)-2-(4-fluorophenyl)-4-(furan-2-ylmethylidene)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO3/c15-10-5-3-9(4-6-10)13-16-12(14(17)19-13)8-11-2-1-7-18-11/h1-8H/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWBEDOLGIHQBQ-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3aS*,9bS*)-2-[(3-methyl-1-benzofuran-2-yl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5665816.png)
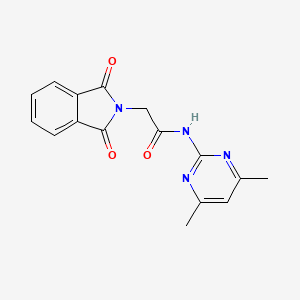

![1-[(4-bromophenoxy)acetyl]piperidine](/img/structure/B5665833.png)
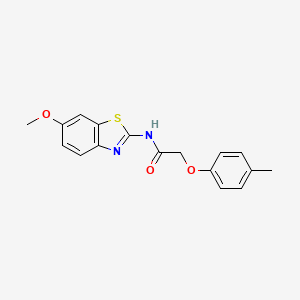
![2-[(3-methylpyridin-2-yl)carbonyl]-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5665858.png)
![4-{[5-(3-chlorophenyl)-2-furyl]carbonothioyl}morpholine](/img/structure/B5665863.png)
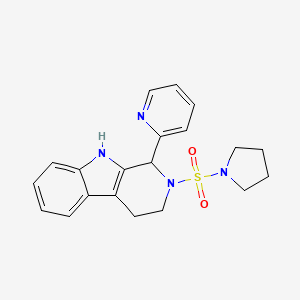
![5-(4-ethylphenyl)-3-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5665873.png)
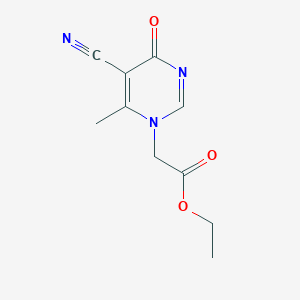
![[(3aS*,9bS*)-2-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5665883.png)
![(1-{[(6-isopropylpyrimidin-4-yl)amino]methyl}cyclopentyl)methanol](/img/structure/B5665884.png)
![rel-(4aS,7aS)-6-{3-[4-(3-methylphenyl)-1-piperazinyl]propanoyl}octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B5665906.png)
